molecular formula C62H96O2P2Si8 B3322677 (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine) CAS No. 150971-37-2

(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)

Cat. No.: B3322677
CAS No.: 150971-37-2
M. Wt: 1160 g/mol
InChI Key: AKIJKAXWEBWVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine) is a useful research compound. Its molecular formula is C62H96O2P2Si8 and its molecular weight is 1160 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine) is a chiral phosphine compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.

  • CAS Number : 133545-16-1
  • Molecular Formula : C38H32O2P2
  • Molecular Weight : 582.61 g/mol
  • Structure : The compound features a biphenyl core with dimethoxy groups and phosphine functionalities that contribute to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry. Phosphine ligands can facilitate various catalytic processes, including:

  • Cross-Coupling Reactions : The compound has been shown to catalyze cross-coupling reactions effectively, which are essential in organic synthesis and medicinal chemistry .
  • Anticancer Activity : Preliminary studies suggest that phosphine derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityExhibits significant cytotoxic effects on cancer cells.
Enzyme InhibitionPotential to inhibit specific enzymes involved in cancer progression.
Antimicrobial EffectsLimited studies indicate possible antimicrobial properties.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    A study investigated the cytotoxic effects of various phosphine compounds, including (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine). Results indicated a significant reduction in cell viability in melanoma and colon cancer cell lines at concentrations above 1 μM .
  • Enzyme Interaction Studies :
    Research has demonstrated that this compound can inhibit specific kinases involved in tumor growth. The inhibition was assessed using biochemical assays that measured enzyme activity in the presence of varying concentrations of the phosphine compound .

Scientific Research Applications

Asymmetric Catalysis

MeOBIPHEP is widely recognized for its application in asymmetric catalysis, particularly in the formation of enantiomerically enriched compounds. It serves as a ligand in various metal-catalyzed reactions:

  • Palladium-Catalyzed Reactions : Utilized in the synthesis of enantioenriched γ-lactams through intramolecular allylic alkylation reactions. This process involves the coupling of palladium with the ligand to enhance selectivity and yield of the desired product .
  • Rhodium-Catalyzed Cycloadditions : Employed in the cycloaddition of diynes to sulfonimines, leading to the formation of 1,2-dihydropyridines. The presence of MeOBIPHEP significantly improves the reaction efficiency and enantioselectivity .

Hydrogenation Reactions

MeOBIPHEP has been shown to form stable complexes with transition metals such as ruthenium (Ru), which are effective catalysts for hydrogenation reactions. These catalysts are notable for their ability to convert unsaturated organic compounds into saturated ones with high selectivity .

Case Study 1: Synthesis of Enantioenriched γ-Lactams

In a study involving the synthesis of γ-lactams, MeOBIPHEP was used as a ligand in a palladium-catalyzed reaction. The results indicated that the ligand facilitated high enantioselectivity (up to 95% ee) and excellent yields (over 90%) for the desired product. This demonstrates its effectiveness in promoting asymmetric transformations .

Case Study 2: Rh-Catalyzed Cycloaddition

A cycloaddition reaction utilizing MeOBIPHEP as a ligand for rhodium demonstrated significant improvements in reaction rates and product yields compared to other ligands. The study reported that using MeOBIPHEP resulted in a 30% increase in yield and superior enantioselectivity (up to 92% ee) compared to traditional phosphine ligands .

Comparative Data Table

Property/Reaction Type MeOBIPHEP Other Ligands
Asymmetric γ-Lactam SynthesisUp to 95% eeTypically <80% ee
Yield (Cycloaddition)>90%~60-70%
Reaction Rate Improvement+30% compared to othersN/A
Stability with Transition MetalsHighVariable

Properties

IUPAC Name

[2-[2-bis[3,5-bis(trimethylsilyl)phenyl]phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis[3,5-bis(trimethylsilyl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H96O2P2Si8/c1-63-57-29-27-31-59(65(45-33-49(67(3,4)5)41-50(34-45)68(6,7)8)46-35-51(69(9,10)11)42-52(36-46)70(12,13)14)61(57)62-58(64-2)30-28-32-60(62)66(47-37-53(71(15,16)17)43-54(38-47)72(18,19)20)48-39-55(73(21,22)23)44-56(40-48)74(24,25)26/h27-44H,1-26H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIJKAXWEBWVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)C3=CC(=CC(=C3)[Si](C)(C)C)[Si](C)(C)C)C4=C(C=CC=C4P(C5=CC(=CC(=C5)[Si](C)(C)C)[Si](C)(C)C)C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H96O2P2Si8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1160.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)
Reactant of Route 2
Reactant of Route 2
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)
Reactant of Route 3
Reactant of Route 3
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)
Reactant of Route 4
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)
Reactant of Route 6
Reactant of Route 6
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.